molecular formula C21H21NO4S B11360246 2-(4-methoxyphenoxy)-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide

2-(4-methoxyphenoxy)-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B11360246
M. Wt: 383.5 g/mol
InChI Key: MQOXOKMLQOJAGG-UHFFFAOYSA-N
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Description

2-(4-methoxyphenoxy)-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of 4-methoxyphenoxy and 4-methoxyphenyl intermediates: These intermediates are synthesized through reactions involving methoxybenzene derivatives.

    Coupling with thiophen-2-ylmethyl groups:

    Final acetamide formation: The final step involves the formation of the acetamide group through amidation reactions, typically using acetic anhydride or similar reagents under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenoxy)-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic rings or the thiophene moiety.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

2-(4-methoxyphenoxy)-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenoxy)-N-(4-methoxyphenyl)acetamide: Lacks the thiophen-2-ylmethyl group.

    N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide: Lacks the 4-methoxyphenoxy group.

Uniqueness

The presence of both methoxyphenyl and thiophenyl groups in 2-(4-methoxyphenoxy)-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide makes it unique, providing distinct chemical and biological properties that are not observed in similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H21NO4S

Molecular Weight

383.5 g/mol

IUPAC Name

2-(4-methoxyphenoxy)-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C21H21NO4S/c1-24-17-7-5-16(6-8-17)22(14-20-4-3-13-27-20)21(23)15-26-19-11-9-18(25-2)10-12-19/h3-13H,14-15H2,1-2H3

InChI Key

MQOXOKMLQOJAGG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)COC3=CC=C(C=C3)OC

Origin of Product

United States

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